molecular formula C19H20ClN3O3 B2901047 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 955237-74-8

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2901047
CAS No.: 955237-74-8
M. Wt: 373.84
InChI Key: HQQBEUCKJWLBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic unsymmetrical urea derivative of interest in medicinal chemistry and pharmaceutical research. Urea derivatives are essential structural motifs in a wide array of biologically significant compounds and are frequently investigated as potent enzyme inhibitors, selective receptor modulators, and for their potential in antiviral therapies . The structure combines a 4-chlorophenyl-substituted pyrrolidone ring with a 4-methoxyphenyl urea group, a scaffold that is prevalent in the development of novel therapeutic agents. While the specific biological profile of this compound is an area of ongoing investigation, its molecular framework is closely related to other phenylurea compounds that have been studied as negative allosteric modulators (NAMs) of the CB1 receptor, indicating potential for central nervous system research . Furthermore, similar 1-aryl-3-substituted urea derivatives have been identified for their potent anti-tuberculosis activity and have been explored as inhibitors in coagulation pathways, such as Factor Xa inhibitors, for the potential treatment of thromboembolic diseases like deep vein thrombosis and pulmonary embolism . This reagent serves as a valuable building block for the synthesis of more complex molecules and is ideal for probing structure-activity relationships (SAR) in drug discovery campaigns . The compound is provided for research purposes to support the development of innovative small-molecule therapeutics. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-8-4-15(5-9-17)22-19(25)21-11-13-10-18(24)23(12-13)16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQBEUCKJWLBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activity. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H20ClN3O3 and a molecular weight of approximately 403.86 g/mol. Its structure features a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, contributing to its diverse reactivity and potential therapeutic applications.

Structural Features

FeatureDescription
Pyrrolidinone Ring Central to its biological activity
Chlorophenyl Group Enhances lipophilicity and receptor interactions
Urea Moiety Important for enzyme binding

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to therapeutic effects such as:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in disease pathways.
  • Receptor Modulation: Interaction with specific receptors that may influence physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antibacterial Activity: Demonstrated moderate to strong activity against various bacterial strains.
  • Enzyme Inhibition: Notably as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antibacterial Screening:
    • Studies have shown that derivatives similar to this compound display significant antibacterial properties against pathogens like Salmonella typhi and Bacillus subtilis .
    • Inhibition assays revealed IC50 values indicating strong activity against urease, suggesting potential therapeutic applications in treating conditions like kidney stones.
  • Neuroprotective Activity:
    • In vivo studies have indicated that related compounds can prolong survival times in models of acute cerebral ischemia, suggesting neuroprotective properties .
    • The compound's structure supports interactions with neuroreceptors, potentially influencing cognitive functions.

Comparative Analysis

To further understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-3-methylureaChlorophenyl group and urea linkageSimpler structure with less biological activity
1-(4-Methoxyphenyl)-3-methylureaMethoxy instead of chlorophenylDifferent electronic properties due to methoxy
3-(3,5-Dimethoxyphenyl)ureaLacks the pyrrolidinone ringFocuses on urea functionality

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Pyrrolidinone Ring Aryl Group on Urea Moiety Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea 4-Chlorophenyl 4-Methoxyphenyl C₁₉H₁₉ClN₃O₃ ~388.8 Electron-withdrawing Cl and electron-donating OCH₃ groups
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea 4-Chlorophenyl 2,4-Dimethoxyphenyl C₂₀H₂₂ClN₃O₄ 403.9 Additional methoxy group enhances lipophilicity
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea 4-Chlorophenyl 2-Methoxy-5-methylphenyl C₂₀H₂₁ClN₃O₃ ~386.9 Methyl group increases steric bulk
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea 3-Methoxyphenyl 4-Trifluoromethoxyphenyl C₁₉H₁₈F₃N₃O₄ 409.4 CF₃O group enhances metabolic stability
1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea 4-Methoxyphenyl 3-Ethoxy-4-methoxybenzyl C₂₂H₂₆N₃O₅ 413.5 Ethoxy group may alter binding affinity

Key Structural and Functional Differences

Substituent Electronic Effects :

  • The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with analogs like , which has a 3-methoxyphenyl (electron-donating) group. This difference may influence π-π stacking interactions in biological targets.
  • The 4-methoxyphenyl urea substituent in the target compound vs. the 2,4-dimethoxyphenyl group in alters steric hindrance and hydrogen-bonding capacity.

Impact on Physicochemical Properties: The trifluoromethoxy group in increases hydrophobicity and resistance to oxidative metabolism compared to the target compound’s methoxy group .

Biological Activity Implications :

  • While direct bioactivity data for the target compound are absent, analogs like () highlight urea derivatives’ roles as glucokinase activators or analgesics. Substituent variations likely modulate target selectivity and potency.
  • The 2,4-dimethoxyphenyl group in may improve binding to aromatic receptors due to increased electron density, whereas the target’s single methoxy group offers a balance between solubility and lipophilicity .

Analytical Differentiation of Structural Isomers

demonstrates challenges in distinguishing isomers via chromatography, relying instead on GC-MS and ¹H NMR for differentiation. For example, isomers with 4-chlorophenyl and 4-methoxyphenyl groups exhibit distinct fragmentation patterns (e.g., m/z 139 fragment in GC-MS) and NMR shifts (e.g., methyl protons at 3.83–3.86 ppm) . Similar methodologies would apply to differentiate the target compound from its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the pyrrolidin-5-one core via cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.
  • Step 2 : Introduce the 4-chlorophenyl group at the 1-position of pyrrolidinone using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Form the urea linkage by reacting the pyrrolidin-3-ylmethyl amine intermediate with 4-methoxyphenyl isocyanate under inert conditions (e.g., THF, 0–5°C).
  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.4 ppm for chlorophenyl protons, δ 3.8 ppm for methoxy groups) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (expected [M+H]⁺: ~388.1 g/mol).
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

  • Methodology :

  • Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., urea derivatives targeting ATP-binding pockets) .
  • Assay Design : Use fluorescence-based assays (e.g., Z’-LYTE™) with positive controls (staurosporine for kinases) and IC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F on phenyl rings) using in silico tools (e.g., molecular docking with AutoDock Vina) to predict binding affinity differences .
  • Controlled Synthesis : Prepare isosteric analogs (e.g., replacing 4-methoxyphenyl with 4-ethoxyphenyl) and test in parallel biological assays to isolate electronic vs. steric effects .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for urea formation, balancing reactivity and byproduct formation .
  • Catalysis : Use DMAP or Hünig’s base to accelerate isocyanate-amine coupling .
  • Process Optimization : Implement flow chemistry for continuous synthesis of intermediates (e.g., pyrrolidinone core), reducing batch variability .

Q. What computational approaches are recommended to predict off-target interactions for this compound?

  • Methodology :

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-targets (e.g., GPCRs, ion channels) .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER) to assess stability of compound-target complexes and identify key binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.